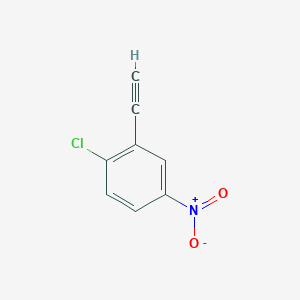

1-Chloro-2-ethynyl-4-nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2-ethynyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCUFDSFCFWGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-2-ethynyl-4-nitrobenzene CAS 2027499-89-2

An In-Depth Technical Guide to 1-Chloro-2-ethynyl-4-nitrobenzene (CAS 2027499-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound featuring a unique combination of chloro, ethynyl, and nitro functionalities. This guide provides a comprehensive technical overview of this molecule, including its predicted physicochemical properties, potential synthetic pathways, expected chemical reactivity, and prospective applications in research and development. Given the limited publicly available data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to offer a predictive yet scientifically grounded perspective.

Introduction and Molecular Overview

This compound is a polyfunctional aromatic molecule with the CAS number 2027499-89-2. Its structure presents a rich scaffold for chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. The interplay of its three distinct functional groups—a chloro group, an ethynyl group, and a nitro group—on the benzene ring dictates its chemical behavior and potential utility.

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. The ethynyl group offers a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. The chloro substituent further modulates the electronic properties of the ring and can serve as a leaving group in nucleophilic aromatic substitution reactions.

Physicochemical Properties

Specific experimental data for this compound is not widely available. However, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| Appearance | Likely a yellow solid |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetone.[1] |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point due to its planar aromatic structure and polar nitro group.[1] |

| Boiling Point | Predicted to be high, with potential for decomposition at elevated temperatures.[1] |

Potential Synthetic Pathways

The synthesis of this compound is not explicitly detailed in the current literature. However, a plausible multi-step synthetic route can be devised based on well-established organic transformations. A likely strategy would involve the sequential introduction of the required functional groups onto a benzene ring. A possible disconnection approach suggests a Sonogashira coupling as a key final step.

A potential precursor is 2-chloro-5-nitrotoluene, which can be synthesized from commercially available starting materials.[2][3]

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to 1-Chloro-2-ethynyl-4-nitrobenzene

This guide provides a comprehensive overview of 1-Chloro-2-ethynyl-4-nitrobenzene, a substituted aromatic compound of significant interest in synthetic chemistry. Its unique combination of three distinct functional groups—a chloro group, an ethynyl group, and a nitro group—on a benzene ring creates a versatile platform for advanced organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its properties, synthesis, and reactivity.

Core Molecular Attributes

This compound is a poly-functionalized aromatic molecule. Understanding its fundamental properties is the first step in harnessing its synthetic potential. The key attributes are summarized below.

| Property | Value |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| IUPAC Name | This compound |

The presence of an electron-withdrawing nitro group, a deactivating chloro group, and a versatile ethynyl group makes this compound a valuable building block.[1] The interplay of these substituents dictates the molecule's reactivity and its utility in complex synthetic pathways.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction .[2] This powerful carbon-carbon bond-forming reaction is indispensable in modern organic synthesis due to its reliability and tolerance of a wide range of functional groups.[3]

Synthetic Strategy: The Sonogashira Coupling

The core of the synthesis involves coupling a di-substituted aryl halide with a protected or terminal alkyne. A strategic precursor, such as 1,2-dichloro-4-nitrobenzene or 1-chloro-2-iodo-4-nitrobenzene , would be reacted with a suitable alkyne, like trimethylsilylacetylene (TMSA), followed by deprotection.

Causality in Precursor Selection: The choice of a di-halogenated precursor is critical for regioselectivity. In a molecule like 1-chloro-2-iodo-4-nitrobenzene, the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. The established reactivity order for halogens in this reaction is I > Br > OTf > Cl.[1] This differential reactivity ensures that the coupling occurs selectively at the iodo-substituted position, leaving the chloro group intact for potential subsequent transformations.

Field-Proven Experimental Protocol

This protocol outlines a standard Sonogashira coupling procedure for the synthesis of this compound.

Materials:

-

1-Chloro-2-iodo-4-nitrobenzene (1 equivalent)

-

Trimethylsilylacetylene (TMSA) (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (Et₃N) (2.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-iodo-4-nitrobenzene, PdCl₂(PPh₃)₂, and CuI.

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous THF followed by triethylamine.

-

Alkyne Addition: Add trimethylsilylacetylene (TMSA) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude TMS-protected product in a mixture of methanol and THF. Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature for 2 hours to cleave the silyl group.

-

Purification: Neutralize the mixture, extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the final product by column chromatography on silica gel to yield pure this compound.

Self-Validation: The protocol's integrity is maintained by the purification and subsequent characterization steps. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle and Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (at the C-I bond).[2]

-

Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex in a step called transmetalation.

-

Reductive Elimination: Finally, the palladium complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[4]

It is important to note that copper-free Sonogashira variations have been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).[2][5]

Molecular Reactivity Analysis

The chemical behavior of this compound is governed by its three functional groups.

-

Ethynyl Group (-C≡CH): This is the most versatile handle for further functionalization. The terminal alkyne can participate in a wide array of reactions, including further Sonogashira couplings, 'click' chemistry (copper-catalyzed azide-alkyne cycloaddition), and hydration to form a ketone.[1] Phenylacetylene derivatives are foundational in synthesizing more complex molecules for pharmaceuticals and materials science.[6][7]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[1] However, it powerfully activates the ring for nucleophilic aromatic substitution (SₙAr) , particularly at the ortho and para positions. This makes the chloro-substituent susceptible to displacement by nucleophiles. The nitro group can also be readily reduced to an amine (-NH₂), which opens up another avenue for derivatization, such as amide bond formation or diazotization.

-

Chloro Group (-Cl): The chlorine atom is a leaving group in SₙAr reactions, facilitated by the activating effect of the nitro group.[8] Its reactivity is lower than bromo or iodo substituents in cross-coupling reactions but can be exploited under specific catalytic conditions.

Applications in Drug Development and Materials Science

The unique trifunctional nature of this molecule makes it a highly valuable intermediate.

-

Medicinal Chemistry: Arylalkynes are privileged structures in drug discovery.[9] The ethynyl group can serve as a rigid linker or be incorporated into heterocyclic scaffolds. The ability to sequentially functionalize the ethynyl, chloro, and nitro groups allows for the rapid construction of molecular libraries for screening biological activity.

-

Organic Materials: Phenylacetylene derivatives are precursors to conjugated polymers and organic electronic materials.[7][10] The rigid rod-like structure imparted by the alkyne contributes to desirable electronic and photophysical properties.

Safety and Handling

As with all chlorinated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. These compounds are generally considered toxic and may cause harm if swallowed, inhaled, or in contact with skin.[11]

References

-

Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

-

J&K Scientific LLC. Sonogashira Cross-Coupling. J&K Scientific. Published March 23, 2021. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Sonogashira Coupling. Available at: [Link]

-

PubChem. 1-Chloro-2-ethyl-4-nitrobenzene. PubChem. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. Published January 8, 2025. Available at: [Link]

-

ResearchGate. Some biologically active 2,3-dihalogenated phenylacetylene compounds in medicine. Available at: [Link]

-

Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. Published January 17, 2019. Available at: [Link]

-

PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem. Available at: [Link]

-

Filo. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo. Published April 15, 2025. Available at: [Link]

-

Advent Chembio. 1-Chloro-4-nitrobenzene. Advent Chembio. Available at: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Published October 16, 2025. Available at: [Link]

-

PubChem. 1-Chloro-4-ethyl-2-nitro-benzene. PubChem. Available at: [Link]

-

RSC Publishing. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. Available at: [Link]

-

ACS Publications. The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Journal of the American Chemical Society. Available at: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Published March 19, 2012. Available at: [Link]

Sources

- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. askfilo.com [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. lobachemie.com [lobachemie.com]

- 12. mdpi.com [mdpi.com]

Navigating the Synthesis and Safety of 1-Chloro-2-ethynyl-4-nitrobenzene: A Technical Guide for Researchers

This guide provides an in-depth analysis of 1-Chloro-2-ethynyl-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical characteristics, inferred safety protocols based on analogous compounds, and practical experimental workflows. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge required for its safe and effective utilization.

Compound Profile and Strategic Importance

This compound is a trifunctional aromatic compound featuring a chloro group, an ethynyl moiety, and a nitro group. This unique combination of substituents imparts a rich and varied chemical reactivity, making it a valuable intermediate in the synthesis of complex organic molecules. The interplay of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitro group.[1]

The presence of the ethynyl group is of particular significance, as it serves as a handle for the introduction of molecular complexity through reactions like the Sonogashira coupling.[1] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[1] The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group, providing a key functional group for further derivatization in drug discovery programs.[1] Chlorinated nitroaromatic compounds are established precursors for a wide array of heterocyclic compounds and other industrial chemicals.[1][2][3][4]

Inferred Hazard Identification and Classification

Probable GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[5][6][7][8] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5][6][7][8] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled.[5][7][8] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[5][6][7][8] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[5][6][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5][6][7][8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[5][6][7] |

| Flammable Gases (from ethynyl group reactivity) | 1 | H220: Extremely flammable gas.[9][10] |

| Chemically unstable gases (from ethynyl group reactivity) | A | H230: May react explosively even in the absence of air.[10] |

Disclaimer: This inferred hazard classification is for guidance purposes only. A formal risk assessment should be conducted by qualified personnel before handling this compound.

Caption: Inferred GHS Pictograms for this compound.

Physicochemical Properties (Estimated)

The following properties are estimated based on structurally similar molecules.[11][12][13]

| Property | Estimated Value | Source of Analogy |

| Molecular Formula | C₈H₄ClNO₂ | - |

| Molecular Weight | 181.58 g/mol | - |

| Appearance | Pale yellow to yellow solid | 1-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzene[7][12] |

| Melting Point | 80 - 90 °C | Based on substituted nitrobenzenes |

| Boiling Point | > 250 °C | 1-Chloro-2-nitrobenzene (246 °C)[12] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, dichloromethane, THF) | 1-Chloro-2-nitrobenzene[12] |

Prudent Laboratory Practices: Safe Handling and Storage

Given the inferred hazards, stringent safety protocols are paramount when working with this compound.

Engineering Controls:

-

Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and dispose of them properly after handling.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures:

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. The ethynyl group can pose a flammability and explosion risk.[9][10][14][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals such as copper, silver, and mercury, which can form explosive acetylides.[9][16]

-

Grounding: Prevent the build-up of electrostatic charges by grounding equipment.[14]

Storage:

-

Container: Store in a tightly sealed, light-resistant container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Security: Store in a locked cabinet or a restricted-access area.

Emergency Response Protocols

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride. The compound itself may decompose explosively when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups.

-

Ethynyl Group: This group is susceptible to addition reactions and can be deprotonated with a strong base to form an acetylide. It is crucial to avoid conditions that could lead to the formation of explosive metal acetylides.[9][16] The ethynyl group is the key player in Sonogashira coupling reactions.[1]

-

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1][17] The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals.

-

Chloro Group: The chlorine atom is a leaving group in nucleophilic aromatic substitution reactions. Its position on the aromatic ring influences the regioselectivity of these reactions.

Stability:

-

The compound is expected to be stable under recommended storage conditions.

-

Avoid exposure to heat, light, and incompatible materials.

Toxicological Profile (Inferred)

The toxicological properties of this compound are inferred from data on nitroaromatic compounds.[17][18][19]

-

Acute Toxicity: Expected to be highly toxic by ingestion, skin contact, and inhalation.[7][8]

-

Mutagenicity and Carcinogenicity: Nitroaromatic compounds are often mutagenic and are suspected carcinogens.[17][19] The nitro group can be metabolically reduced to form reactive intermediates that can interact with DNA.[17]

-

Target Organs: Prolonged or repeated exposure may cause damage to organs, with the liver and blood (methemoglobinemia) being potential targets.[4]

Exemplary Experimental Workflow: Sonogashira Coupling

This section provides a detailed, step-by-step methodology for a representative Sonogashira coupling reaction using this compound.

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol:

-

Preparation:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired aryl halide (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

-

Reaction:

-

Add anhydrous, degassed solvent (e.g., tetrahydrofuran or dimethylformamide) and an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Conclusion

This compound is a potent synthetic intermediate with significant potential in the development of novel therapeutics and functional materials. Its utility, however, is matched by its considerable, albeit inferred, hazards. A thorough understanding of its chemical properties and a disciplined adherence to stringent safety protocols are essential for its responsible and successful application in research. By leveraging the information on analogous compounds, researchers can navigate the handling and reactivity of this versatile molecule with confidence and safety.

References

-

Chegndu Hongjin Chemical Co.,Ltd. Acetylene - Safety Data Sheet. Available from: [Link]

-

PubChem. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203. Available from: [Link]

-

C.I.L. Acetylene-d2 (gas) - Safety Data Sheet. Available from: [Link]

-

Air Products. ACETYLENE - Safety Data Sheet. Available from: [Link]

-

Thermo Fisher Scientific. 1-Chloro-4-nitrobenzene - SAFETY DATA SHEET. Available from: [Link]

-

CPAchem Ltd. 1-Chloro-4-nitrobenzene - Safety data sheet. Available from: [Link]

-

Broughton Plant Hire. SAFETY DATA SHEET - Acetylene. Available from: [Link]

-

EGA Master. Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information. Available from: [Link]

-

Loba Chemie. 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available from: [Link]

-

R Discovery. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

PubMed. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Available from: [Link]

-

EPA. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available from: [Link]

-

NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

-

PubMed. Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Available from: [Link]

-

Applied and Environmental Microbiology. Biodegradation of Nitro-Substituted Explosives 2,4,6-Trinitrotoluene, Hexahydro-1,3,5-Trinitro-1,3,5-Triazine, and Octahydro-1,3,5,7-Tetranitro-1,3,5-Tetrazocine by a Phytosymbiotic Methylobacterium sp. Associated with Poplar Tissues. Available from: [Link]

Sources

- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. cpachem.com [cpachem.com]

- 7. lobachemie.com [lobachemie.com]

- 8. westliberty.edu [westliberty.edu]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. airproducts.co.za [airproducts.co.za]

- 11. 1-Chloro-2-ethyl-4-nitrobenzene | C8H8ClNO2 | CID 20792203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-クロロ-2-ニトロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemscene.com [chemscene.com]

- 14. file.globalso.com [file.globalso.com]

- 15. Everything You Need to Know About Acetylene: Properties, Uses, and Safety Information [egamaster.com]

- 16. broughtonplanthire.co.uk [broughtonplanthire.co.uk]

- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toxicity and metabolism of nitroalkanes and substituted nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloro-2-ethynyl-4-nitrobenzene for Advanced Research and Development

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-Chloro-2-ethynyl-4-nitrobenzene, a key building block in modern medicinal chemistry. This document explores its commercial availability, pricing, chemical properties, and critical applications, offering a technical resource for its strategic use in complex organic synthesis.

Introduction: A Versatile Trifunctional Reagent

This compound (also known as 4-Chloro-2-ethynyl-1-nitrobenzene or 2-Chloro-1-ethynyl-4-nitrobenzene) is a highly functionalized aromatic compound of significant interest in the field of drug discovery and materials science. Its molecular structure, featuring a chloro group, an ethynyl moiety, and a nitro group on a benzene ring, offers three distinct points for chemical modification. This trifunctional nature allows for orthogonal reactivity, making it an exceptionally valuable scaffold for the synthesis of complex molecular architectures.[1]

The presence of the electron-withdrawing nitro group and the halogen atom makes the aromatic ring susceptible to nucleophilic aromatic substitution.[1] The ethynyl group is a versatile handle for a variety of transformations, most notably in carbon-carbon bond-forming reactions such as the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[1]

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₄ClNO₂

-

Molecular Weight: 181.58 g/mol [2]

-

Appearance: Yellow solid[2]

-

Common Synonyms: 4-Chloro-2-ethynyl-1-nitrobenzene, 2-Chloro-1-ethynyl-4-nitrobenzene

A notable ambiguity exists regarding the Chemical Abstracts Service (CAS) number for this compound, with several numbers appearing in supplier catalogs. The most frequently cited CAS numbers are 860687-65-6 and 1260829-25-1 . Researchers are advised to verify the specific CAS number and associated analytical data with their chosen supplier.

Commercial Availability and Procurement

This compound is available from a select number of specialized chemical suppliers. The compound is typically offered in research quantities, with purity levels generally ranging from 95% to 97%. Below is a comparative summary of commercial suppliers and their current pricing.

Table 1: Commercial Suppliers and Pricing for this compound

| Supplier | Distributor | Brand | CAS Number | Purity | Quantity | Price (USD) | Price (EUR) | Price (GBP) |

| Strem Chemicals | CymitQuimica | Strem | 860687-65-6 | 95% | 500 mg | - | €959.00 | - |

| 1 g | - | €1,406.00 | - | |||||

| 2.5 g | - | €1,982.00 | - | |||||

| AstaTech Inc. | Neta Scientific | AstaTech | 1260829-25-1 | 95% | 1 g | $231.00 | - | - |

| Fluorochem | - | Fluorochem | 1260829-25-1 | 97% | 250 mg | - | - | £29.00 |

| 1 g | - | - | £112.00 | |||||

| 5 g | - | - | £474.00 | |||||

| BLD Pharmatech Ltd. | BuyersGuideChem | - | - | - | - | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most up-to-date pricing and availability.

Quality Specifications and Analytical Data

Ensuring the quality and purity of starting materials is paramount in research and drug development. For this compound, suppliers typically provide a Certificate of Analysis (CoA) detailing the purity and the analytical methods used for its determination.

Typical Specifications:

-

Purity: ≥95% (often determined by ¹H NMR and/or GC-MS)

-

Appearance: Yellow to light brown solid

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Researchers should always request and scrutinize the CoA before using the material in their experiments to ensure it meets the required specifications for their application.

Safety, Handling, and Storage

General Hazard Information (based on related compounds):

-

Toxicity: Nitroaromatic compounds are often toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6]

-

Irritation: May cause skin and eye irritation.

-

Long-term effects: Some chlorinated nitroaromatic compounds are suspected of causing genetic defects or cancer.[3][4][5][6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a fume hood is essential. If fine powders are handled, a respirator may be necessary.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

Synthetic Pathways and Key Applications

The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of a wide range of complex molecules.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Sonogashira coupling . This reaction involves the cross-coupling of a dihalogenated nitrobenzene with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) salt.[1] A plausible synthetic route would involve the reaction of 1,4-dichloro-2-nitrobenzene or 1-chloro-4-iodo-2-nitrobenzene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Applications in Drug Discovery and Medicinal Chemistry

The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of novel therapeutic agents.

-

Anticancer Agents: The ethynyl group can readily participate in "click chemistry" reactions to form 1,2,3-triazole moieties, a common scaffold in anticancer drug candidates.[7]

-

Antimicrobial Agents: The structural motifs derived from this compound are found in molecules designed to combat microbial pathogens.[7]

-

Kinase Inhibitors: The chloro-nitrophenyl scaffold is a key feature in some kinase inhibitors, and the ethynyl group provides a vector for further molecular elaboration to enhance potency and selectivity.

-

Probe Development: The alkyne functionality allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, facilitating the development of chemical probes for target identification and validation studies.

The introduction of a chlorine atom into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[8][9]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide.[7]

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1,2,3-triazole derivative.

Conclusion

This compound is a powerful and versatile building block for researchers in organic synthesis and drug discovery. Its commercial availability from specialized suppliers, combined with its unique trifunctional nature, provides a solid foundation for the development of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is essential for its effective and safe implementation in the laboratory.

Visualizations

Procurement and Quality Control Workflow

Caption: Workflow for the procurement and quality control of this compound.

Key Synthetic Transformations

Caption: Key synthetic transformations of this compound.

References

-

Neta Scientific. (n.d.). Astatech 2-CHLORO-1-ETHYNYL-4-NITROBENZENE; 1G; Purity 95%; MDL-MFCD11036434. Retrieved March 7, 2026, from [Link]

-

CPAchem. (2022, November 24). Safety data sheet - 1-Chloro-4-nitrobenzene. Retrieved March 7, 2026, from [Link]

-

Safety-Kleen. (n.d.). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

Strahl & Pitsch Inc. (2009, April 1). Material Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved March 7, 2026, from [Link]

-

Jatana, N., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 193-228. [Link]

-

ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved March 7, 2026, from [Link]

-

Jatana, N., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Case Medical. (2017, July 24). SuperNova .25 Multi-Enzymatic Cleaner - Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Retrieved March 7, 2026, from [Link]

-

Ascensus Specialties. (n.d.). Chemical Manufacturer | Specialty Chemicals | High Purity. Retrieved March 7, 2026, from [Link]

-

WELD-ON. (n.d.). Safety Data Sheet: WELD-ON C-65. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved March 7, 2026, from [Link]

Sources

- 1. 1-Chloro-4-ethynyl-2-nitrobenzene | 1057669-91-6 | Benchchem [benchchem.com]

- 2. 4-Chloro-2-ethynyl-1-nitrobenzene, 95% | CymitQuimica [cymitquimica.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. cpachem.com [cpachem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. westliberty.edu [westliberty.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-Chloro-2-ethynyl-4-nitrobenzene via Sonogashira Coupling

Executive Summary

The synthesis of highly functionalized building blocks is a cornerstone of modern drug development. 1-Chloro-2-ethynyl-4-nitrobenzene is a versatile synthetic intermediate featuring three orthogonally reactive sites: a terminal alkyne for click chemistry (CuAAC) or further cross-coupling, a distinct aryl chloride for late-stage Buchwald-Hartwig aminations, and a nitro group reducible to an aniline. This application note details a robust, two-step protocol for its preparation from 2-bromo-1-chloro-4-nitrobenzene, leveraging the intrinsic chemoselectivity of the Sonogashira cross-coupling reaction[1].

Mechanistic Rationale & Causality

The success of this protocol relies on exploiting the differential reactivity of carbon-halogen bonds during the oxidative addition step of the catalytic cycle.

-

Chemoselectivity (C-Br vs. C-Cl): The palladium(0) catalyst must selectively insert into the C-Br bond while leaving the C-Cl bond intact. This is driven by thermodynamics; the C-Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol). Consequently, the relative rate of oxidative addition follows the trend: aryl bromide >>> aryl chloride[1].

-

Electronic Activation: The presence of the strongly electron-withdrawing nitro (-NO2) group at the 4-position lowers the LUMO of the aromatic ring. Although positioned meta to the bromine, its inductive pull reduces the electron density of the C-Br bond, facilitating the nucleophilic attack by the electron-rich Pd(0) species[2].

-

Alkyne Selection: Ethynyltrimethylsilane (TMSA) is utilized instead of acetylene gas. TMSA is a liquid, making it operationally safer and easier to handle, and it completely prevents the formation of symmetrical diarylalkyne byproducts (double coupling)[1].

-

Co-Catalyst Synergy: The CuI co-catalyst reacts with the terminal alkyne in the presence of an amine base (Et3N) to form a highly nucleophilic copper(I) acetylide. This intermediate undergoes rapid transmetalation with the Pd(II)-aryl complex, driving the catalytic cycle forward[3].

Experimental Workflow

Synthetic workflow for this compound via two-step Sonogashira and deprotection.

Optimization of Reaction Conditions

To establish a self-validating and high-yielding protocol, various catalytic systems were evaluated. The standard Pd(PPh3)2Cl2/CuI system proved optimal, balancing reaction rate and chemoselectivity.

| Entry | Catalyst System | Co-catalyst | Solvent / Base | Temp (°C) | Yield (%) | Causality / Observation |

| 1 | Pd(PPh3)2Cl2 (5 mol%) | CuI (10 mol%) | Et3N (neat) | 50 | 85 | Optimal conditions; excellent chemoselectivity and rate. |

| 2 | Pd(PPh3)4 (5 mol%) | CuI (10 mol%) | THF / Et3N | 50 | 82 | Comparable yield; THF aids solubility but dilutes the base. |

| 3 | Pd(OAc)2 (5 mol%) | CuI (10 mol%) | DMF / iPr2NH | 80 | 65 | Elevated temperature led to increased Glaser homocoupling. |

| 4 | Pd(PPh3)2Cl2 (5 mol%) | None | DMF / Et3N | 80 | 40 | Copper-free conditions[4] required harsher heating, reducing yield. |

Step-by-Step Protocol

Step 1: Chemoselective Sonogashira Coupling

Objective: Synthesis of 1-chloro-4-nitro-2-((trimethylsilyl)ethynyl)benzene.

-

Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (3x) to ensure a strictly anaerobic environment. Causality: Oxygen promotes the Glaser homocoupling of TMSA, consuming the reagent and complicating purification.

-

Reagent Loading: Add 2-bromo-1-chloro-4-nitrobenzene (10.0 mmol, 2.36 g), Pd(PPh3)2Cl2 (0.05 equiv, 0.5 mmol, 350 mg), and CuI (0.10 equiv, 1.0 mmol, 190 mg) to the flask[2].

-

Solvent Addition & Degassing: Add anhydrous Triethylamine (Et3N, 30 mL). Degas the suspension by sparging with Argon for 15 minutes.

-

Alkyne Addition: Inject ethynyltrimethylsilane (TMSA) (1.2 equiv, 12.0 mmol, 1.7 mL) dropwise via a gas-tight syringe.

-

Reaction: Heat the mixture to 50 °C and stir for 4-6 hours.

-

Self-Validation (In-Process): Monitor via TLC (Hexane/EtOAc 9:1). The starting material is UV-active. The product spot will appear at a slightly lower

value and will stain strongly with aqueous KMnO4 due to the alkyne moiety. -

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove insoluble metal salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to afford the TMS-protected intermediate as a yellow oil/solid.

Step 2: TMS Deprotection

Objective: Cleavage of the silyl group to yield this compound.

-

Preparation: Dissolve the intermediate from Step 1 in a mixture of Methanol and THF (1:1 v/v, 40 mL) in a round-bottom flask. Causality: THF is required to completely solubilize the highly lipophilic intermediate, while Methanol serves as the proton source for the deprotection.

-

Deprotection: Add anhydrous Potassium Carbonate (K2CO3) (1.5 equiv, 15.0 mmol, 2.07 g) in one portion.

-

Reaction: Stir the heterogeneous mixture at room temperature for 2 hours.

-

Self-Validation (In-Process): Monitor via TLC. The terminal alkyne product will be significantly more polar than the TMS-protected precursor, resulting in a lower

value. -

Workup: Quench the reaction by adding distilled water (40 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Final Purification: Pass through a short silica plug (Hexane/EtOAc 9:1) to yield the pure this compound as a pale yellow solid.

Analytical Validation & Troubleshooting

-

NMR Verification: The success of Step 2 is definitively self-validated via

H NMR. The disappearance of the sharp, highly shielded singlet at ~0.25 ppm (9H, -Si(CH3)3) and the emergence of a new terminal alkyne proton singlet at ~3.5 ppm (1H, -C≡CH) confirms complete deprotection. -

Troubleshooting Glaser Homocoupling: If a highly non-polar byproduct is observed during Step 1, it is likely 1,4-bis(trimethylsilyl)buta-1,3-diyne. This indicates a failure in the anaerobic technique. Ensure solvents are rigorously degassed (preferably via freeze-pump-thaw) and check the integrity of Schlenk line seals.

-

Over-Coupling: If coupling at the C-Cl position is observed (di-alkynylated product), the reaction temperature was too high. Strictly maintain the temperature at or below 50 °C to preserve the kinetic differentiation between the C-Br and C-Cl bonds.

References

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry , Chemical Reviews,[Link]

-

Sonogashira coupling , Wikipedia,[Link]

-

Sonogashira Coupling , Chemistry LibreTexts,[Link]

-

Sonogashira Coupling , Organic Chemistry Portal,[Link]

Sources

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-Chloro-2-iodo-4-nitrobenzene

Target Audience: Researchers, Synthetic Scientists, and Process Chemists in Drug Development.

Abstract & Strategic Overview

The dihalonitroarene scaffold, specifically 1-chloro-2-iodo-4-nitrobenzene , is a highly versatile building block in modern pharmaceutical synthesis. It serves as a critical precursor in the development of complex active pharmaceutical ingredients (APIs), including the Hedgehog pathway inhibitor Vismodegib [1].

The strategic value of this molecule lies in its orthogonal reactivity . The significant difference in bond dissociation energies and oxidative addition kinetics between the C–I and C–Cl bonds allows for precise, sequential palladium-catalyzed functionalization. This application note details the mechanistic rationale, quantitative data, and validated step-by-step protocols for executing chemoselective sequential cross-couplings (e.g., Sonogashira followed by Suzuki-Miyaura or Buchwald-Hartwig) without the need for intermediate protecting groups.

Mechanistic Rationale: Exploiting Chemoselectivity

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the aryl halide bond. The reactivity hierarchy for oxidative addition strictly follows the trend: I > Br > OTf > Cl .

For 1-chloro-2-iodo-4-nitrobenzene:

-

Primary Activation (C–I Bond): The weak carbon-iodine bond undergoes rapid oxidative addition with standard Pd(0) catalysts at room temperature.

-

Secondary Activation (C–Cl Bond): The carbon-chlorine bond is inherently inert under mild conditions. However, the strongly electron-withdrawing para-nitro group reduces the electron density of the aromatic ring, sufficiently activating the C–Cl bond for subsequent cross-coupling when elevated temperatures and electron-rich, sterically demanding ligands (e.g., dppf or Mor-DalPhos) are employed [2].

Figure 1: Chemoselective oxidative addition pathway of 1-chloro-2-iodo-4-nitrobenzene.

Sequential Functionalization Workflow

To build complex poly-substituted arenes, a sequential coupling strategy is employed. The workflow below illustrates a primary Sonogashira coupling at the iodo position, followed by a Suzuki-Miyaura coupling at the chloro position.

Figure 2: Workflow for the sequential functionalization of the dihalonitroarene scaffold.

Quantitative Data: Reaction Optimization

The table below summarizes typical conditions and yields for the sequential functionalization of 1-chloro-2-iodo-4-nitrobenzene, demonstrating the self-validating nature of the chemoselective approach [3].

| Reaction Step | Coupling Type | Coupling Partner | Catalyst System | Temp | Target Bond | Yield |

| Step 1 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 25 °C | C–I | 88% |

| Step 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 60 °C | C–I | 85% |

| Step 2 | Suzuki-Miyaura | 4-Tolylboronic acid | Pd(dppf)Cl₂ | 85 °C | C–Cl | 82% |

| Step 2 | Buchwald-Hartwig | Morpholine | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | 95 °C | C–Cl | 78% |

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (C–I Activation)

Objective: Selectively couple a terminal alkyne to the C–I bond while preserving the C–Cl bond.

Causality & Design: The reaction is strictly maintained at room temperature. The use of the standard Pd(PPh₃)₂Cl₂ catalyst is sufficient for C–I oxidative addition but lacks the electron richness required to activate the C–Cl bond, ensuring >99% regioselectivity.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-chloro-2-iodo-4-nitrobenzene (1.0 mmol, 283.5 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

-

Solvent Addition: Add anhydrous triethylamine (Et₃N, 5.0 mL) as both the solvent and the base. Stir for 5 minutes to ensure dissolution.

-

Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography to yield 1-chloro-2-(phenylethynyl)-4-nitrobenzene.

Protocol B: Subsequent Suzuki-Miyaura Coupling (C–Cl Activation)

Objective: Couple an arylboronic acid to the remaining C–Cl bond of the intermediate.

Causality & Design: The C–Cl bond is significantly stronger (approx. 96 kcal/mol) than the C–I bond (approx. 65 kcal/mol). To overcome this activation barrier, a bidentate, electron-rich ligand (dppf) is used to stabilize the Pd intermediate, and thermal energy (80–90 °C) is applied. The para-nitro group facilitates this by lowering the LUMO of the arene.

-

Preparation: To a sealable reaction vial, add 1-chloro-2-(phenylethynyl)-4-nitrobenzene (1.0 mmol, 257.7 mg), phenylboronic acid (1.5 mmol, 183 mg), Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5.0 mL). Seal the vial under argon.

-

Reaction: Heat the mixture to 85 °C in an oil bath for 12 hours.

-

Workup: Cool to room temperature, dilute with water (10 mL), and extract with dichloromethane (3 × 15 mL). Dry the organic phase over MgSO₄ and concentrate.

-

Purification: Isolate the final product, 1-phenyl-2-(phenylethynyl)-4-nitrobenzene, via silica gel chromatography.

Quality Control & Self-Validating Systems (E-E-A-T)

In pharmaceutical process chemistry, unreacted starting materials are not just yield-reducers; they are critical safety liabilities.

Genotoxic Impurity (GTI) Tracking: 1-chloro-2-iodo-4-nitrobenzene is a known potential genotoxic impurity (classified as Imp-B in the synthesis of Vismodegib) due to the presence of the nitroaromatic moiety and alkylating halogen handles [1].

-

Validation Protocol: A self-validating process must include a highly sensitive LC-MS/MS assay to track the clearance of the starting material. Process chemists must ensure that residual 1-chloro-2-iodo-4-nitrobenzene is purged to below 0.03 ppm relative to the final API concentration.

-

In-Process Monitoring: During Protocol A, GC-MS should be utilized to confirm the complete absence of the di-coupled byproduct (which would indicate a failure in chemoselectivity) and to verify the exact mass of the mono-coupled chloro-nitro intermediate.

References

-

Angelaud, R., Reynolds, M., Venkatramani, C., Savage, S., Trafelet, H., Landmesser, T., Demel, P., Levis, M., Ruha, O., Rueckert, B., & Jaeggi, H. (2016). Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. Organic Process Research & Development, 20(8), 1509-1519.[Link]

-

Tardiff, B. J., McDonald, R., Ferguson, M. J., & Stradiotto, M. (2012). Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. The Journal of Organic Chemistry, 77(2), 1056-1071.[Link]

Application Note: Chemoselective Desilylation of 1-Chloro-2-((trimethylsilyl)ethynyl)-4-nitrobenzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide an operationally robust, chemoselective protocol for the removal of a trimethylsilyl (TMS) protecting group from a highly electrophilic nitroaromatic scaffold, avoiding catastrophic yield losses from side reactions.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Trap

In drug development and complex target synthesis, the chemoselective unmasking of reactive moieties is paramount. The standard, cost-effective methodology for the deprotection of TMS-alkynes typically employs potassium carbonate (K₂CO₃) in methanol. However, applying these conditions to 1-chloro-2-((trimethylsilyl)ethynyl)-4-nitrobenzene introduces a severe chemoselectivity flaw.

As a Senior Application Scientist, it is critical to analyze the electronic environment of the substrate before selecting a reagent. This specific molecule features a chlorine atom situated para to a strongly electron-withdrawing nitro group. The 1-chloro-4-nitrobenzene scaffold is a classic, highly activated electrophile for Nucleophilic Aromatic Substitution (SNAr)[1].

If K₂CO₃/MeOH is used, the in situ generation of methoxide (MeO⁻) results in a rapid nucleophilic attack at the C1 position. The resulting negative charge is heavily stabilized by the para-nitro group—forming a discrete Meisenheimer complex—which subsequently collapses to expel the chloride leaving group[2]. Consequently, the protic/nucleophilic conditions will yield 1-methoxy-2-ethynyl-4-nitrobenzene as the dominant product, destroying the halogen handle needed for downstream cross-coupling.

To achieve precise chemoselectivity, the protocol must utilize a strictly non-nucleophilic, aprotic fluoride source. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the optimal choice. The fluoride anion selectively attacks the silicon atom (driven by the immense Si–F bond dissociation energy of ~582 kJ/mol) without participating in SNAr pathways.

Figure 1: Mechanistic divergence illustrating the SNAr trap vs. chemoselective desilylation.

Reagent Selection & Quantitative Comparison

To guide experimental design, the following table summarizes the quantitative risk profiles and efficiencies of various desilylation environments for this specific substrate.

| Reagent System | Solvent Environment | SNAr Risk Profile | Desilylation Efficiency | Scalability & Workup |

| K₂CO₃ / MeOH | Protic / Nucleophilic | CRITICAL (Forms MeO⁻) | Low (Consumed by side-rxn) | Poor (Product mixture) |

| TBAF / THF (Aqueous) | Aprotic / Non-nucleophilic | Low | Excellent | Moderate (Emulsion risks) |

| TBAF / THF (Resin) | Aprotic / Non-nucleophilic | Low | Excellent | High (Filtration only) |

| CsF / MeCN | Aprotic / Mildly Nucleophilic | Low | Moderate (Slower kinetics) | Good[3] |

Experimental Workflow: The Resin-Quench Protocol

While TBAF provides excellent chemoselectivity, the tetrabutylammonium counterion (NBu₄⁺) acts as a surfactant. During standard aqueous workups, this frequently causes intractable emulsions. Furthermore, highly lipophilic nitroaromatics can trap these ammonium salts, which can poison palladium catalysts in subsequent Sonogashira or Suzuki couplings.

To engineer a self-validating, highly pure isolation system, we adapt an operationally simple resin-based quench[4]. By adding a sulfonic acid resin (Dowex 50WX8, H⁺ form) and calcium carbonate (CaCO₃), the NBu₄⁺ cations are sequestered onto the solid resin. The displaced protons react with excess fluoride and CaCO₃ to precipitate calcium fluoride (CaF₂) while releasing CO₂ gas. This transforms a difficult extraction into a simple, scalable filtration.

Figure 2: Workflow for the non-aqueous, resin-based TBAF quench and isolation.

Step-by-Step Methodology

Materials Required

-

Substrate: 1-chloro-2-((trimethylsilyl)ethynyl)-4-nitrobenzene (1.0 equiv)

-

Reagent: TBAF (1.0 M solution in THF, 1.1 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Quench Reagents: Dowex 50WX8-400 ion-exchange resin (H⁺ form, washed with THF prior to use) and Calcium carbonate (CaCO₃) powder

-

Filtration: Celite 545

Phase 1: Chemoselective Desilylation

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with an inert gas (N₂ or Ar).

-

Solvation: Dissolve the substrate in anhydrous THF to achieve a concentration of 0.1 M.

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling minimizes the thermal degradation or potential base-catalyzed polymerization of the resulting terminal alkyne.

-

Addition: Add the TBAF solution (1.1 equiv) dropwise over 5 minutes.

-

Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.

-

System Validation (Reaction): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (higher

) must be completely consumed, replaced by a slightly more polar, UV-active spot corresponding to the terminal alkyne.

Phase 2: Resin-Based Quench & Isolation

-

Resin Addition: Once TLC confirms completion, add Dowex 50WX8-400 resin (approx. 3 g per mmol of TBAF used) directly to the reaction mixture[4].

-

Precipitation Agent: Immediately add CaCO₃ powder (approx. 1 g per mmol of TBAF used).

-

Neutralization: Stir the suspension vigorously at room temperature for 1 to 2 hours.

-

System Validation (Quench): Observe the mixture for mild effervescence (CO₂ evolution). Causality: The visual evolution of CO₂ is a built-in validation metric. It confirms the active neutralization of the acidic resin and free fluoride. The cessation of gas evolution indicates the complete sequestration of the ammonium salts.

-

Filtration: Prepare a fritted funnel with a 1-inch pad of Celite. Filter the reaction suspension through the pad to remove the resin, CaF₂, and excess CaCO₃.

-

Washing: Wash the filter cake thoroughly with additional THF or EtOAc (3 × 10 mL) to ensure complete recovery of the lipophilic product.

-

Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) at 30 °C. The volatile TMSF byproduct (b.p. 16 °C) will be removed automatically during this step.

-

Final Yield: Dry the resulting solid under high vacuum to afford pure 1-chloro-2-ethynyl-4-nitrobenzene, ready for downstream cross-coupling.

References

- Source: National Institutes of Health (NIH)

- Title: Draw the structure of the organic product formed from the reaction of sodium methoxide with 1-chloro-4-nitrobenzene Source: Brainly URL

- Title: Dynamics of a gas-phase SNAr reaction: non-concerted mechanism despite the Meisenheimer complex being a transition state Source: ResearchGate URL

- Title: CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction Source: ResearchGate URL

Sources

reduction of nitro group in 1-Chloro-2-ethynyl-4-nitrobenzene

Application Note: Chemoselective Reduction of 1-Chloro-2-ethynyl-4-nitrobenzene

Executive Summary

The reduction of This compound to 4-Amino-1-chloro-2-ethynylbenzene presents a specific chemoselectivity challenge: reducing a nitro group (

Standard catalytic hydrogenation (

-

Hydrodehalogenation (Loss of Cl).

-

Alkyne Reduction (Conversion to alkene or alkane).

This guide details two field-proven protocols utilizing Single Electron Transfer (SET) mechanisms—Iron/Ammonium Chloride (

Technical Background & Mechanistic Rationale

The Chemoselectivity Challenge

In multi-functional scaffolds, the reduction potential (

-

Nitro Group (

): Easily reduced ( -

Terminal Alkyne (

): Susceptible to catalytic hydrogenation but resistant to dissolving metal reductions at neutral/mild pH. -

Aryl Chloride (

): Susceptible to oxidative addition by Pd(0), leading to dehalogenation under hydrogen atmosphere.

The Solution: Dissolving Metal Reduction (SET)

The recommended protocols utilize a Single Electron Transfer mechanism.[1] The metal (Fe or Sn) acts as the electron source, and the solvent (protic) acts as the proton source.

Mechanism (Simplified):

-

Adsorption: Nitroarene adsorbs onto the metal surface.

-

SET: Electron transfer from Metal (

) to the nitro group forms a radical anion. -

Protonation: Rapid protonation prevents side reactions.

-

Cascade: The pathway proceeds through Nitroso (

)

Crucially, this mechanism does not involve the formation of metal-hydride species capable of reducing isolated alkynes or inserting into C-Cl bonds under these specific conditions.

Experimental Protocols

Protocol A: Iron / Ammonium Chloride (Recommended)

Best for: Scalability, Green Chemistry, Cost-Efficiency.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Electrolyte/Proton Source: Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve This compound in Ethanol (10 mL/g).

-

Activation: Add Ammonium Chloride dissolved in Water (3.3 mL/g). The resulting mixture should be a biphasic suspension.

-

Addition: Add Iron Powder in a single portion.

-

Note: Use "Reduced Iron" or activate standard iron dust by washing with 1M HCl then drying if reaction is sluggish.

-

-

Reaction: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

-

Observation: The grey iron powder will turn into a rust-colored sludge (

) over 1-4 hours.

-

-

Monitoring: Monitor by TLC or HPLC every 60 minutes. Look for the disappearance of the non-polar nitro compound and the appearance of the polar, fluorescent aniline.

-

Workup (Critical Step):

-

Filter the mixture through a Celite pad to remove iron oxides. Wash the pad copiously with Ethyl Acetate (EtOAc).

-

Concentrate the filtrate to remove Ethanol.

-

Dilute the remaining aqueous residue with EtOAc and wash with Water and Brine.

-

Dry over

, filter, and concentrate.

Protocol B: Stannous Chloride ( )

Best for: Small scale (<1g), Difficult substrates.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reductant:

(5.0 equiv)[4]

Step-by-Step Methodology:

-

Setup: Dissolve substrate in Ethanol (10 mL/g).

-

Addition: Add

solid in portions at room temperature. -

Reaction: Heat to 70°C .

-

Caution: Reaction can be slightly exothermic initially.[4]

-

-

Workup (Emulsion Management):

-

Once complete, cool to RT.

-

Neutralization: Pour the mixture into ice-water and adjust pH to ~8 using saturated

or 10% NaOH. -

Note: This will form a thick white precipitate of Tin hydroxides.

-

Extraction: Add EtOAc and filter the entire biphasic mixture through Celite to break the emulsion/remove solids.

-

Separate layers, wash organic layer with Brine, dry, and concentrate.[4]

-

Visualization & Workflows

Figure 1: Reaction Pathway & Selectivity

Caption: Chemoselective pathway using Fe/NH4Cl avoids hydrodehalogenation and alkyne saturation common with catalytic hydrogenation.

Figure 2: Experimental Workflow (Fe/NH4Cl)

Caption: Operational workflow for the Iron-mediated reduction protocol.

Data Analysis & QC

Table 1: Comparison of Reduction Methods

| Parameter | Fe / NH4Cl (Recommended) | SnCl2 / EtOH | H2 / Pd-C |

| Chemoselectivity | Excellent (Retains C≡C, Cl) | Excellent (Retains C≡C, Cl) | Poor (Reduces C≡C, removes Cl) |

| Yield | 85 - 95% | 80 - 90% | Variable (Mixture of products) |

| Workup Difficulty | Low (Filtration) | High (Emulsions) | Low (Filtration) |

| Scalability | High (kg scale) | Low/Medium | High |

| Green Metric | High (Water/EtOH, Iron) | Low (Tin waste) | High (Atom economy) |

Quality Control Specifications

Upon isolation, the product should be validated against these criteria:

-

1H NMR (DMSO-d6):

-

Alkyne Proton: Singlet at

ppm (Confirmation of intact alkyne). -

Amine Protons: Broad singlet at

ppm (Confirmation of reduction). -

Aromatic Region: Upfield shift of protons ortho to the nitro/amine group due to the change from electron-withdrawing (

) to electron-donating (

-

-

Mass Spectrometry: Observation of

consistent with reduction (-O2, +H2 = Net mass loss of ~30 amu from nitro precursor, but check exact mass). -

Appearance: Typically an off-white to yellow solid. Darkening indicates oxidation (store under

).

Troubleshooting Guide

-

Problem: Reaction stalls at ~50% conversion.

-

Problem: Product is dark/black after workup.

-

Problem: Loss of Alkyne (Hydration).

References

-

Bechamp Reduction Mechanism & Applications

-

Source: BenchChem Application Notes.[8] "A Mechanistic Guide to Nitro Group Reduction."

-

-

Chemoselective Reduction using Iron

-

Stannous Chloride Reduction Protocols

- Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions: SnCl2."

-

URL:[Link]

- Synthesis of 3-Ethynylaniline Derivatives: Source: BenchChem Technical Guide. "A Technical Guide to the Synthesis of 3-Ethynylaniline."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group and Hydration of Alkyne in Pressurized H2O/CO2 Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Click Chemistry Reactions of 1-Chloro-2-ethynyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

1-Chloro-2-ethynyl-4-nitrobenzene is a richly functionalized aromatic compound poised for significant applications in chemical biology, drug discovery, and materials science. The strategic placement of three distinct functionalities—a terminal alkyne, an electron-withdrawing nitro group, and a halogenated site for further modification—renders it a highly versatile building block. The terminal alkyne is the gateway to a suite of powerful and efficient "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

This guide provides a detailed exploration of the click chemistry of this compound, offering both theoretical insights and practical, field-tested protocols. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but to also elucidate the underlying chemical principles that govern these reactions, empowering researchers to apply and adapt these methods for their specific needs.

The Influence of Aromatic Substituents on Reactivity

The reactivity of the ethynyl group in this compound is significantly influenced by the electronic properties of the nitro and chloro substituents. The nitro group, being a strong electron-withdrawing group, increases the acidity of the terminal alkyne proton. This electronic feature is particularly advantageous in the context of CuAAC, as it facilitates the formation of the crucial copper acetylide intermediate, a rate-determining step in the catalytic cycle. Consequently, this compound is expected to be a highly reactive substrate in CuAAC reactions.

For SPAAC, a metal-free click reaction, the electronic nature of the alkyne also plays a role, albeit in a more complex interplay with the azide reaction partner. While SPAAC is primarily driven by the release of ring strain in the cyclooctyne component, the reaction can be modulated by the electronic complementarity of the azide and alkyne.

Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity (exclusively forming the 1,4-disubstituted triazole), and tolerance to a wide range of functional groups.[1][3] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne with an azide to yield a stable 1,2,3-triazole linkage.

Visualizing the CuAAC Workflow

Caption: A generalized workflow for the CuAAC reaction.

Detailed Protocol: Synthesis of 1-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-3-nitrobenzene

This protocol details the reaction of this compound with benzyl azide as a model reaction.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| This compound | 181.57 | 181.6 | 1.0 | 1.0 |

| Benzyl azide | 133.15 | 133.2 | 1.0 | 1.0 |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 12.5 | 0.05 | 0.05 |

| Sodium ascorbate | 198.11 | 19.8 | 0.1 | 0.1 |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 434.48 | 21.7 | 0.05 | 0.05 |

| tert-Butanol | - | 10 mL | - | - |

| Deionized water | - | 10 mL | - | - |

Instrumentation:

-

Magnetic stirrer with stir bar

-

Round-bottom flask (50 mL)

-

Standard glassware for work-up and purification

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reagent Dissolution: In a 50 mL round-bottom flask, dissolve 181.6 mg (1.0 mmol) of this compound and 133.2 mg (1.0 mmol) of benzyl azide in a mixture of 10 mL of tert-butanol and 10 mL of deionized water. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 1 mL of deionized water.

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate/THPTA solution.

-

Reaction Monitoring: The reaction is typically complete within 1-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion, add 20 mL of deionized water to the reaction mixture. The product will often precipitate out of solution. Collect the solid product by vacuum filtration and wash with cold water. If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

-

Characterization: The expected product is 1-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-chloro-3-nitrobenzene. Based on the characterization of a closely related analog, 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, the following NMR signals can be anticipated[4]:

-

¹H NMR (in CDCl₃): A singlet for the triazole proton around δ 7.8-8.0 ppm, signals for the aromatic protons of the nitrophenyl ring between δ 7.5-8.3 ppm, signals for the benzyl aromatic protons between δ 7.2-7.5 ppm, and a singlet for the benzylic methylene protons around δ 5.6 ppm.

-

¹³C NMR (in CDCl₃): Signals for the triazole carbons, with the C4 and C5 carbons appearing in the range of δ 120-150 ppm, and characteristic signals for the aromatic carbons and the benzylic carbon.

-

Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free click reaction that is particularly valuable for applications in biological systems where the cytotoxicity of copper is a concern.[5][6] The reaction relies on the high intrinsic reactivity of a strained cyclooctyne with an azide.

Visualizing the SPAAC Mechanism

Caption: The direct [3+2] cycloaddition in SPAAC.

Representative Protocol: SPAAC of this compound with a DBCO-Azide

This protocol provides a general guideline for performing a SPAAC reaction with this compound. The specific reaction conditions may require optimization depending on the nature of the azide-functionalized molecule.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| This compound | 181.57 | 18.2 | 0.1 | 1.0 |

| DBCO-PEG4-Azide | 537.6 | 59.1 | 0.11 | 1.1 |

| Acetonitrile (or other suitable solvent) | - | 2 mL | - | - |

Procedure:

-